Hydroxyurea
Overview
Description
Mechanism of Action
Target of Action
Hydroxyurea primarily targets the enzyme ribonucleotide reductase (RNR) . This enzyme plays a crucial role in DNA synthesis by catalyzing the conversion of ribonucleotides into deoxyribonucleotides .
Mode of Action
This compound acts as an antimetabolite . It selectively inhibits ribonucleotide reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . This compound is also known to have radiation sensitizing activity by maintaining cells in the G1 phase and interfering with DNA repair .
Biochemical Pathways
This compound affects the DNA synthesis pathway by inhibiting the enzyme ribonucleotide reductase . This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA synthesis . By halting the cell cycle, this compound interferes with the normal progression of cellular replication.
Pharmacokinetics
This compound is well absorbed after oral administration . It is metabolized up to 60% via hepatic metabolism and urease found in intestinal bacteria . The drug is excreted through the urine . The elimination half-life of this compound is approximately 1.9 to 3.9 hours . It is known to distribute widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes .
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis , which leads to a halt in the cell cycle . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . In the context of sickle cell anemia, this compound increases fetal hemoglobin levels, alters the adhesion of red blood cells to the endothelium, and increases red blood cell water content and deformability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, renal function, and the presence of other medications . Furthermore, the efficacy and stability of this compound can be influenced by the cellular environment, including the presence of other biochemical substances and the state of the targeted cells .
Biochemical Analysis
Biochemical Properties
Hydroxyurea interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the activities of enzymes like glutathione reductase (GR), glucose-6-phosphate dehydrogenase (G6PD), and pyruvate kinase (PK) . This compound seems to preferentially stimulate the pentose pathway over the glycolytic pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to affect the levels of lipid peroxidation, Fe 3+, and the activities of some enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing therapeutic benefits through its multiple mechanisms of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a treatment with this compound at a concentration of 0.8 mM seemed to be more efficient in protecting against free radicals . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Specific details about these interactions are not mentioned in the available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyurea can be synthesized through the reaction of hydroxylamine with cyanic acid or by the reaction of hydroxylamine with urea . The reaction typically involves the following steps:
- Hydroxylamine is prepared by the reduction of nitro compounds.
- Hydroxylamine is then reacted with cyanic acid or urea under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydroxylamine sulfate with sodium cyanate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Hydroxyurea undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form urea and nitric oxide.
Reduction: It can be reduced to form hydroxylamine.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Urea and nitric oxide.
Reduction: Hydroxylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hydroxyurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Medicine: It is extensively used in the treatment of sickle cell anemia, chronic myeloid leukemia, and certain cancers
Comparison with Similar Compounds
Hydroxyurea is often compared with other antineoplastic agents and treatments for sickle cell anemia:
Similar Compounds: Anagrelide, imatinib, and decitabine are some of the compounds used in similar therapeutic contexts
Uniqueness: Unlike other treatments, this compound increases fetal hemoglobin levels, which helps reduce the frequency of sickle cell crises.
This compound remains a critical compound in both clinical and research settings due to its versatile applications and unique mechanism of action.
Properties
IUPAC Name |
hydroxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
Record name | HYDROXYUREA | |
Source | CAMEO Chemicals | |
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Record name | hydroxycarbamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hydroxycarbamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025438 | |
Record name | Hydroxyurea | |
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Molecular Weight |
76.055 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid | |
Record name | HYDROXYUREA | |
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Record name | Hydroxyurea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
Record name | HYDROXYUREA | |
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Record name | HYDROXYUREA | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L | |
Record name | HYDROXYUREA | |
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Record name | Hydroxyurea | |
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URL | https://www.drugbank.ca/drugs/DB01005 | |
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Record name | HYDROXYUREA | |
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Record name | Hydroxyurea | |
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Mechanism of Action |
Hydroxyurea is converted to a free radical nitroxide (NO) in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replicase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea also increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia. Levels of fetal hemoglobin increase in response to activation of soluble guanylyl cyclase (sGC) by hydroxyurea-derived NO., The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA., Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy., Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders., Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes., Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells. | |
Record name | Hydroxyurea | |
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Color/Form |
Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms | |
CAS No. |
127-07-1, 8029-68-3 | |
Record name | HYDROXYUREA | |
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Record name | Hydroxyurea | |
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Melting Point |
291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C | |
Record name | HYDROXYUREA | |
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Record name | HYDROXYUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hydroxyurea | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hydroxyurea?
A1: this compound primarily acts by inhibiting ribonucleotide reductase (RNR), a key enzyme involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA. [] By inhibiting RNR, this compound disrupts DNA synthesis and arrests cells in the S phase of the cell cycle. [, , , ]
Q2: How does this compound's inhibition of RNR impact deoxyribonucleoside triphosphate (dNTP) pools?
A2: this compound treatment leads to a differential depletion of the four dNTP pools, suggesting that the activities of RNR are differentially sensitive to the drug. [] Studies indicate that the enzyme's activity, rather than allosteric regulation, is the primary factor determining the rate of free radical decay and subsequent dNTP depletion in the presence of this compound. []
Q3: Beyond RNR inhibition, what other mechanisms contribute to the effects of this compound?
A3: While RNR inhibition is the primary mechanism, research suggests that this compound may exert its effects through additional pathways. These include:
- Nitric Oxide (NO) Release: this compound can generate NO in vivo. [] This NO release has been implicated in the drug's ability to induce fetal hemoglobin (HbF) production, potentially by activating soluble guanylyl cyclase (sGC) and increasing cyclic guanosine monophosphate (cGMP) levels. [, ]
- Interaction with Other Enzymes: Studies suggest that this compound may interact with other enzymes besides RNR due to its less specific interaction mechanism. [] These interactions and their potential effects on cellular responses require further investigation.
Q4: How does this compound's mechanism of action translate into therapeutic benefits in sickle cell disease (SCD)?
A4: In SCD, this compound's therapeutic benefits are primarily attributed to its ability to increase HbF levels. [, , , , , ] Higher HbF levels inhibit the polymerization of hemoglobin S, the abnormal hemoglobin responsible for SCD. This, in turn, can lead to:
- Reduced frequency and severity of painful vaso-occlusive crises [, , , , , ]
- Decreased hemolysis and improved red blood cell survival [, ]
- Potential protection against chronic organ damage []
Q5: How does this compound impact red blood cell characteristics in SCD?
A5: this compound treatment in SCD can lead to various beneficial changes in red blood cells, including:
- Increased HbF: This reduces hemoglobin S polymerization, improving red blood cell flexibility. [, , , , , ]
- Elevated red cell glutathione peroxidase-1 (GPX1) activity: This potent antioxidant enzyme protects against oxidative stress, potentially reducing hemolysis. []
- Decreased dense red blood cell (DRBC) percentage: DRBCs are dehydrated, rigid red blood cells prone to vaso-occlusion. This compound significantly reduces their numbers. []
- Reduced irreversibly sickled cells and sickling at low oxygen levels: This improves blood flow and reduces vaso-occlusive events. []
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